rac-2',4',5'-Trimethyl Ketoprofen
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Overview
Description
Chemical Reactions Analysis
rac-2’,4’,5’-Trimethyl Ketoprofen can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-2’,4’,5’-Trimethyl Ketoprofen is used in various scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacological research to study its effects on biological systems.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of rac-2’,4’,5’-Trimethyl Ketoprofen involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by inhibiting the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
rac-2’,4’,5’-Trimethyl Ketoprofen can be compared with other similar compounds, such as:
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Ibuprofen: Another NSAID with similar uses but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen and ketoprofen.
rac-2’,4’,5’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups at specific positions on the ketoprofen molecule, which may influence its chemical properties and biological activity .
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI Key |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Origin of Product |
United States |
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